molecular formula C25H32N4O4 B2980529 N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922557-27-5

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Katalognummer B2980529
CAS-Nummer: 922557-27-5
Molekulargewicht: 452.555
InChI-Schlüssel: IOTZIKMCRNMJTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as EMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMIQ belongs to the class of oxalamide compounds and has shown promising results in various studies related to its mechanism of action and physiological effects.

Wissenschaftliche Forschungsanwendungen

  • Neurokinin-1 Receptor Antagonism : The compound has been studied for its role as a neurokinin-1 receptor antagonist. Such antagonists are relevant in clinical applications such as treatment of emesis and depression. For example, a study described a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration, indicating its potential in clinical applications (Harrison et al., 2001).

  • Orexin Receptor Blockade : Blockade of orexin receptors, particularly in the context of sleep and arousal states, has been a significant area of research. Specific antagonists targeting these receptors have shown promise in modulating sleep and wakefulness, with potential implications for treating disorders such as insomnia and narcolepsy (Dugovic et al., 2009).

  • HIV-1 Protease Inhibition : This compound has been explored for its efficacy in inhibiting HIV-1 protease, a critical enzyme in the lifecycle of the HIV virus. The metabolism of similar compounds in the liver results in metabolites with potent inhibitory activity on HIV-1 protease, highlighting its potential in antiretroviral therapy (Balani et al., 1995).

  • KCNQ2 Potassium Channel Activation : Activation of KCNQ2 potassium channels has therapeutic implications in neurological conditions such as epilepsy and migraine. Research into compounds capable of opening these channels suggests potential applications in treating these conditions (Wu et al., 2003).

  • Stress and Hyperarousal Modulation : The role of orexin-1 receptor mechanisms in stress and hyperarousal states has been investigated. Selective antagonism at this receptor shows promise in attenuating stress-induced hyperarousal, with potential applications in treating various psychiatric disorders (Bonaventure et al., 2015).

  • Endothelin Receptor Antagonism : The compound has been examined for its role as an endothelin receptor antagonist. Such antagonists are important in cardiovascular research, particularly in the context of hypertension and heart failure (Ohashi et al., 1999).

Eigenschaften

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-3-33-23-7-5-4-6-20(23)27-25(31)24(30)26-17-22(29-12-14-32-15-13-29)18-8-9-21-19(16-18)10-11-28(21)2/h4-9,16,22H,3,10-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTZIKMCRNMJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.